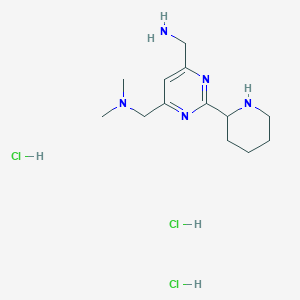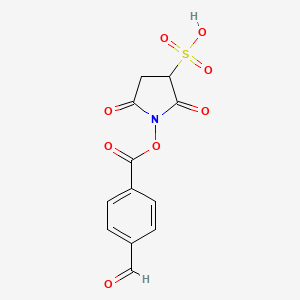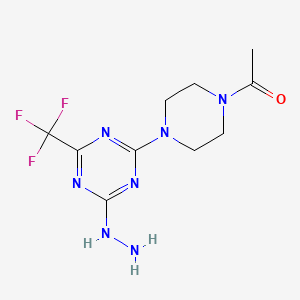
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol: is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene with difluoromethylating agents under controlled conditions. For instance, the reaction of thiophene with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: 2,2-Difluoro-2-(thiophen-2-yl)ethanone.
Reduction: Thiophene-2-ethyl alcohol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a precursor for the synthesis of fluorinated compounds .
Biology: In biological research, this compound can be used to study the effects of fluorinated groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: Its unique structure can be exploited to design drugs with improved pharmacokinetic properties .
Industry: In the materials science industry, this compound can be used in the development of advanced materials, including polymers and electronic devices .
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
2-Thiopheneethanol: Similar structure but lacks the difluoromethyl group.
2,2,2-Trifluoro-1-(thiophen-2-yl)ethanone: Contains a trifluoromethyl group instead of a difluoromethyl group.
Thiophene-2-ethylamine: Contains an amine group instead of a hydroxyl group
Uniqueness: 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6F2OS |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
2,2-difluoro-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C6H6F2OS/c7-6(8,4-9)5-2-1-3-10-5/h1-3,9H,4H2 |
Clave InChI |
NDEUTRRJQQIIDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


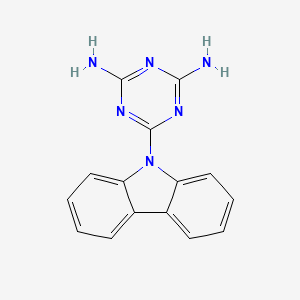
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

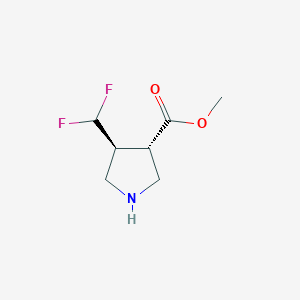

![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
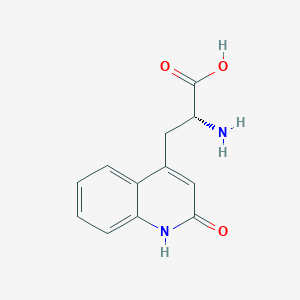
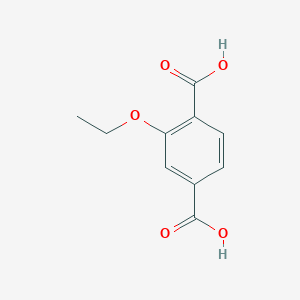
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)


